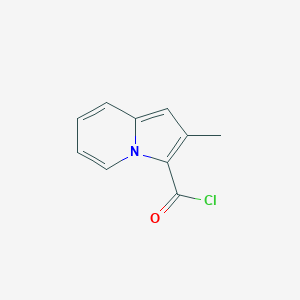

2-Methylindolizine-3-carbonyl chloride

Description

Overview of the Indolizine (B1195054) Core Structure and Aromaticity in Organic Systems

The indolizine nucleus is a bicyclic aromatic heterocycle, consisting of a fused pyridine (B92270) and pyrrole (B145914) ring, where the nitrogen atom is at the bridgehead position. researchgate.net This arrangement results in a 10-π electron system, conforming to Hückel's rule for aromaticity. Unlike its isomer, indole (B1671886), where the nitrogen atom is part of the five-membered ring, the bridgehead nitrogen in indolizine significantly influences the electronic distribution and chemical reactivity of the molecule.

The aromaticity of the indolizine system is a subject of academic interest, with resonance energy calculations indicating a stable π-electron system. The electron density is not uniformly distributed; calculations show that the five-membered ring is more electron-rich than the six-membered ring. Specifically, the highest electron density is found at the C3 position, followed by the C1 position, making these sites particularly susceptible to electrophilic attack. researchgate.net This inherent electronic characteristic is fundamental to understanding the reactivity and functionalization of the indolizine core.

The planarity and aromatic nature of the indolizine ring system contribute to its unique physical and chemical properties, including its potential for use in fluorescent materials and as a scaffold in medicinal chemistry. chim.it

Historical Development of Indolizine Synthetic Methodologies and Reactivity Profiles

The first synthesis of the parent indolizine ring system is credited to Scholtz in 1912. nih.gov A number of classical methods for constructing the indolizine core have since been developed, with the Tschitschibabin (Chichibabin) reaction and the Scholtz reaction being of historical importance. researchgate.netchim.it The Tschitschibabin reaction involves the base-catalyzed cyclization of N-(2-oxoalkyl)pyridinium halides.

Modern synthetic approaches have expanded significantly and now include 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with various dipolarophiles, which has proven to be a versatile method for accessing a wide range of substituted indolizines. chim.it Other contemporary methods involve intramolecular cyclizations and transition metal-catalyzed reactions, reflecting the ongoing efforts to develop more efficient and regioselective syntheses. chim.itorganic-chemistry.org

The reactivity of indolizines is largely dictated by the electron-rich nature of the five-membered ring. As such, they readily undergo electrophilic substitution reactions. Acylation, nitration, nitrosation, and halogenation typically occur at the C3 position, or at the C1 position if C3 is blocked. nih.gov For instance, Friedel-Crafts acylation of 2-methylindolizine (B1618379) with acetyl chloride in the presence of a Lewis acid catalyst leads to the formation of 1,3-diacetyl-2-methylindolizine. nih.gov

| Reaction Type | Reagents | Position of Substitution |

| Acylation | Acetic anhydride (B1165640) | C3, then C1 |

| Nitration | HNO3/H2SO4 | C1 |

| Nitrosation | NaNO2/acid | C3 or C1 |

| Halogenation | Varies | C1 and C3 |

| Diazo coupling | Arenediazonium salts | C3, then C1 |

Position of 2-Methylindolizine-3-carbonyl Chloride within the Indolizine Functional Group Landscape

This compound is a derivative of the 2-methylindolizine scaffold, featuring a highly reactive carbonyl chloride group at the C3 position. The placement of the methyl group at C2 and the carbonyl chloride at C3 is a logical consequence of the inherent reactivity of the indolizine ring system. The C3 position, being the most nucleophilic, is the primary site for electrophilic substitution.

The synthesis of this compound can be envisioned through established electrophilic acylation reactions. For instance, a Vilsmeier-Haack reaction on 2-methylindolizine would introduce a formyl group at the C3 position, which could then be oxidized to a carboxylic acid. Alternatively, a Friedel-Crafts acylation using phosgene (B1210022) or a phosgene equivalent could directly install the carbonyl chloride functionality. ru.nl The more conventional route would involve the synthesis of 2-methylindolizine-3-carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the target acid chloride. libretexts.orglibretexts.org

The presence of the electron-donating methyl group at the C2 position would be expected to further activate the five-membered ring towards electrophilic attack, facilitating the introduction of the carbonyl group at the C3 position.

Academic Research Importance of Indolizine Carbonyl Chlorides as Versatile Synthetic Precursors

Indolizine carbonyl chlorides, such as this compound, are highly valuable as versatile synthetic precursors in academic research. The carbonyl chloride functional group is a powerful electrophile, capable of reacting with a wide array of nucleophiles to form a diverse range of derivatives. hud.ac.uk This reactivity allows for the facile introduction of various functionalities onto the indolizine scaffold, enabling the synthesis of new compounds for biological screening and materials science applications.

The primary utility of this compound lies in its ability to undergo nucleophilic acyl substitution reactions. For example, reaction with:

Amines would yield the corresponding amides. docbrown.inforsc.orgyoutube.com

Alcohols would produce esters.

Water would lead to the formation of the corresponding carboxylic acid.

Carboxylates could form anhydrides. hud.ac.uk

These transformations are fundamental in organic synthesis and provide access to a wide range of indolizine derivatives with potentially interesting biological and photophysical properties. The ability to readily synthesize amides and esters from a common precursor is particularly significant in medicinal chemistry, where these functional groups are prevalent in drug molecules. The reactivity of the carbonyl chloride allows for the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Substituted Amide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Amide |

| Alcohol (R-OH) | Ester |

| Water (H₂O) | Carboxylic Acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70601-77-3 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-methylindolizine-3-carbonyl chloride |

InChI |

InChI=1S/C10H8ClNO/c1-7-6-8-4-2-3-5-12(8)9(7)10(11)13/h2-6H,1H3 |

InChI Key |

MFVLBXQARRXRSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Methylindolizine 3 Carbonyl Chloride

Derivatization Reactions Involving the Carbonyl Chloride Functionality

The carbonyl chloride moiety of 2-methylindolizine-3-carbonyl chloride is the primary site of its chemical reactivity. As an acyl chloride, it is highly susceptible to attack by nucleophiles, making it an excellent precursor for a wide range of substituted indolizine (B1195054) compounds. These transformations predominantly follow the nucleophilic acyl substitution mechanism. lscollege.ac.in

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. lscollege.ac.in The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the substituted product. lscollege.ac.inbyjus.com This pathway allows for the straightforward conversion of the acyl chloride into amides, esters, and other derivatives.

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding 2-methylindolizine-3-carboxamides. This transformation is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. The reaction is broadly applicable to a variety of amines, including aliphatic and aromatic ones, allowing for the synthesis of a diverse library of indolizine carboxamides. These compounds are of interest in medicinal chemistry. nih.govnih.gov

Table 1: Examples of Indolizine Carboxamide Synthesis This table presents hypothetical examples based on the general reactivity of acyl chlorides with amines.

| Nucleophile (Amine) | Reagents/Conditions | Product |

| Ammonia (NH₃) | Inert solvent (e.g., DCM), 0°C to rt | 2-Methylindolizine-3-carboxamide |

| Diethylamine (NH(CH₂CH₃)₂) | DCM, Triethylamine, 0°C to rt | N,N-Diethyl-2-methylindolizine-3-carboxamide |

| Aniline (C₆H₅NH₂) | Pyridine, 0°C to rt | N-Phenyl-2-methylindolizine-3-carboxamide |

| Morpholine (B109124) | DCM, K₂CO₃, rt | (2-Methylindolizin-3-yl)(morpholino)methanone |

In a similar fashion to amide synthesis, this compound readily reacts with alcohols or phenols to yield 2-methylindolizine-3-carboxylates. This esterification process is also typically performed in the presence of a base such as pyridine, which not only scavenges the HCl produced but can also act as a nucleophilic catalyst. youtube.com The reaction works well with a range of alcohols, from simple primary alcohols like methanol (B129727) and ethanol (B145695) to more complex secondary alcohols and phenols. commonorganicchemistry.commasterorganicchemistry.com The synthesis of various indolizine esters has been explored, often starting from the corresponding carboxylic acid, which is a direct precursor to the acyl chloride. nih.govmdpi.com

Table 2: Examples of Indolizine Carboxylate Synthesis This table presents hypothetical examples based on the general reactivity of acyl chlorides with alcohols.

| Nucleophile (Alcohol) | Reagents/Conditions | Product |

| Methanol (CH₃OH) | Pyridine, 0°C to rt | Methyl 2-methylindolizine-3-carboxylate |

| Ethanol (CH₃CH₂OH) | Pyridine, 0°C to rt | Ethyl 2-methylindolizine-3-carboxylate |

| tert-Butanol ((CH₃)₃COH) | DCM, DMAP, rt | tert-Butyl 2-methylindolizine-3-carboxylate |

| Phenol (C₆H₅OH) | Pyridine, rt | Phenyl 2-methylindolizine-3-carboxylate |

The high reactivity of the acyl chloride functionality allows for reactions with a broader range of heteroatom nucleophiles beyond amines and alcohols. For instance, reaction with thiols (R-SH) in the presence of a base yields thioesters (S-alkyl/aryl 2-methylindolizine-3-carbothioate). Similarly, treatment with sodium azide (B81097) (NaN₃) can produce 2-methylindolizine-3-carbonyl azide. This acyl azide is a versatile intermediate that can undergo a Curtius rearrangement upon heating to form an isocyanate, providing a pathway to ureas and carbamates.

Reduction Pathways and Anomalous Reactivity (e.g., Attempted Rosenmund Reduction)

The reduction of acyl chlorides offers a route to either aldehydes or alcohols. The Rosenmund reduction is a well-known method for the selective conversion of an acyl chloride to an aldehyde via catalytic hydrogenation over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgmedium.com The "poison," such as quinoline-sulfur or thiourea, deactivates the catalyst to prevent the over-reduction of the aldehyde product to a primary alcohol. alfa-chemistry.comquora.com

However, the application of the Rosenmund reduction to substrates containing heterocyclic systems like indolizine can be problematic. The nitrogen atom in the indolizine ring can act as a catalyst poison itself, strongly coordinating to the palladium surface and inhibiting its catalytic activity. This can lead to either no reaction or require harsh conditions that result in undesired side reactions or decomposition. Therefore, an attempted Rosenmund reduction on this compound might be expected to show anomalous reactivity, potentially failing to yield the desired 2-methylindolizine-3-carbaldehyde (B2806893) in good yield.

Alternative, more robust reducing agents can be employed for the reduction of the acyl chloride. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 2-(hydroxymethyl)-2-methylindolizine. A less reactive reagent, such as sodium borohydride, can also achieve this transformation, often with greater functional group tolerance. Complete de-functionalization to convert the carbonyl group into a methyl group can also be achieved under specific conditions. researchgate.net

Advanced Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The utility of this compound extends to modern palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. Although more commonly performed with aryl or vinyl halides, acyl chlorides can serve as electrophilic partners in several of these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. harvard.edu The coupling of acyl chlorides with arylboronic acids, catalyzed by a palladium complex, provides an efficient method for the synthesis of ketones. nih.govnih.gov In this context, this compound could be coupled with various aryl- or vinylboronic acids to produce the corresponding 3-aroyl- or 3-alkenoyl-2-methylindolizines.

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction can also be adapted for acyl chlorides, leading to the formation of ynones (α,β-alkynyl ketones). nih.govorganic-chemistry.org The reaction of this compound with a terminal alkyne, under catalysis by palladium and a copper(I) co-catalyst, would yield a 2-methyl-3-(alkynoyl)indolizine. organic-chemistry.orgnih.gov

Heck Reaction : The Heck reaction typically couples an alkene with an aryl or vinyl halide. wikipedia.org While the direct Heck coupling with acyl chlorides is not standard, related carbonylative Heck-type reactions or decarbonylative pathways can occur. A more direct application might involve a different type of transformation where the acyl chloride is first converted to another functional group more amenable to the standard Heck protocol.

Table 3: Potential Advanced Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl Indolizyl Ketone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl Indolizyl Ketone (Ynone) |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Substituted Alkene (via decarbonylation) or other complex products |

Electrophilic Aromatic Substitution Reactions on the Indolizine Nucleus

Indolizines readily undergo electrophilic substitution, demonstrating reactivity comparable to other π-excessive heteroaromatic compounds. chim.it The reactions are regioselective, primarily directed towards the five-membered pyrrole-like ring.

The indolizine ring system exhibits a distinct regioselectivity in electrophilic aromatic substitution reactions. Molecular Orbital (MO) calculations and resonance theory both indicate that the sites of highest electron density are located on the five-membered ring. jbclinpharm.org Consequently, electrophilic attack occurs preferentially at the C-3 position. Should the C-3 position be occupied, the substitution then typically proceeds at the C-1 position. jbclinpharm.orgresearchgate.net

The enhanced susceptibility to electrophilic attack at these positions is consistent with the stability of the resulting cationic intermediate (the Wheland intermediate). chim.it Resonance structures show that the positive charge in the intermediate formed by attack at C-3 can be delocalized over the carbon framework without involving the nitrogen atom, which is energetically more favorable. chim.it This inherent reactivity profile makes the C-3 position the primary target for a wide range of electrophilic functionalization reactions. jbclinpharm.orgchim.it

The acylation of indolizines, a key method for introducing carbonyl functionalities, predominantly occurs at the C-3 position, in line with the intrinsic reactivity of the nucleus. nih.govacs.org Friedel-Crafts type reactions are commonly employed for this purpose, although the specific conditions and outcomes can vary based on the acylating agent and catalyst.

For instance, the reaction of indolizines with (hetero)arylglyoxals can be promoted by hexafluoroisopropanol (HFIP) to yield α-hydroxyketones at the C-3 position. nih.govresearchgate.net In other cases, Lewis acids like FeCl₃ are used as catalysts. acs.org The reactivity of the acylating agent is also a critical factor. It has been observed that while benzoyl chloride can achieve facile mono-benzoylation of indolizine even without a catalyst, simpler acyl halides like acetyl chloride may fail to react under similar conditions, necessitating catalytic activation. jbclinpharm.org

Similar to acylation, the alkylation of indolizines is a powerful tool for C-C bond formation, primarily targeting the nucleophilic C-3 position. rsc.org Various electrophiles can be utilized under different catalytic conditions to achieve C-3 alkylation. Brønsted acid catalysis has proven effective for reacting indolizines with electrophiles such as ortho-hydroxybenzyl alcohols and isatins. rsc.orgchemrxiv.org

The reaction with isatins in the presence of diphenylphosphate (DPP) as a catalyst can lead to the formation of 3-hydroxy-3-indolizinyl-2-oxindoles. chemrxiv.org The choice of solvent can be critical in these reactions; for example, conducting the reaction in water can selectively yield the mono-addition product, whereas in organic solvents, bis-addition products may be favored. chemrxiv.org

The direct halogenation of the indolizine nucleus has been studied to a lesser extent compared to other electrophilic substitutions. jbclinpharm.org The reaction generally follows the established regioselectivity, with substitution occurring at the C-3 and/or C-1 positions. However, the stability of the resulting haloindolizines can be a concern. Attempts to synthesize stable bromo derivatives have not always been met with success. In contrast, the preparation of stable iodo-substituted indolizines has been reported to be more feasible. jbclinpharm.org The specific reaction conditions and the nature of the halogenating agent are crucial for a successful transformation.

Nitration and nitrosation of the indolizine system introduce nitrogen-based functional groups, but they exhibit contrasting regioselectivity. In a notable exception to the general rule of C-3 electrophilic attack, the nitration of indolizines often occurs preferentially at the C-1 position. jbclinpharm.org

Conversely, direct nitrosation with agents like nitrous acid targets the C-3 position in indolizines where this site is unsubstituted. jbclinpharm.org This marked difference in regioselectivity between nitration (C-1) and nitrosation (C-3) highlights the subtle electronic factors that can influence the outcome of electrophilic aromatic substitution on this heterocyclic system. For example, 3-acetyl-2-methylindolizine reacts with nitrous acid to yield the 1-nitroso derivative, as the C-3 position is already occupied. jbclinpharm.org

The electron-rich nature of the indolizine ring makes it an excellent coupling partner for electrophilic arene diazonium ions. Diazo coupling reactions provide a straightforward method for the synthesis of azo derivatives of indolizines. jbclinpharm.org The reaction proceeds via electrophilic attack of the diazonium ion on the indolizine nucleus. The regioselectivity is consistent with other electrophilic substitutions: the coupling occurs at the C-3 position. If the C-3 position is already substituted, the reaction is directed to the C-1 position, resulting in the formation of 1-azo derivatives. jbclinpharm.org The first synthesis of a 3-azo derivative of indolizine was reported as early as 1913. jbclinpharm.org

Cycloaddition Reactions of the Indolizine Ring System

The delocalized 10π-electron system of the indolizine core makes it an active participant in various cycloaddition reactions. These transformations are powerful tools for constructing complex fused heterocyclic systems, leveraging the electronic nature of the indolizine ring as an 8π component in higher-order cycloadditions.

[8+2] Cycloadditions for the Synthesis of Cyclazines and Related Fused Systems

The [8+2] cycloaddition reaction is a cornerstone of indolizine chemistry, providing a direct and efficient pathway to the cycl[3.2.2]azine core structure. In this pericyclic reaction, the indolizine system acts as an 8π component, reacting with a 2π component (a dienophile, typically an alkyne or alkene) to form a new, fused ring system. This methodology is the most general and straightforward route for synthesizing [2.2.3]cyclazines. nih.gov

The reaction of 2-methylindolizine (B1618379) derivatives, conceptually similar to this compound, with suitable acetylenic compounds is a primary method for cyclazine synthesis. nih.gov For instance, indolizines react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often in the presence of a dehydrogenating agent or with subsequent oxidation, to yield the corresponding cyclazine derivatives. The presence of a leaving group at the C3 position can also facilitate the reaction, leading directly to the aromatic cyclazine system through elimination. msu.ru

The general mechanism involves the concerted or stepwise interaction of the π-systems of the indolizine and the dienophile to form a bicyclic adduct, which then aromatizes to the stable cyclazine product. The reactivity of the indolizine in these reactions can be influenced by substituents on both the five- and six-membered rings. While the 3-carbonyl chloride group is an electron-withdrawing group that might decrease the nucleophilicity of the indolizine ring, the reaction is still a viable and important pathway for accessing functionalized cyclazines.

An example of this transformation is the reaction of an indolizine with DMAD, which, upon heating, yields the corresponding tetrasubstituted cyclazine. This reaction underscores the utility of [8+2] cycloadditions in building complex, nitrogen-fused polycyclic aromatic compounds from relatively simple indolizine precursors.

| Reactants | Dienophile | Conditions | Product | Reference |

| Indolizine Derivative | Dimethyl Acetylenedicarboxylate (DMAD) | Heating, Dehydrogenating Agent | Cycl[3.2.2]azine | msu.ru |

| 3-Substituted Indolizine (with leaving group) | Alkyne | Heating | Cycl[3.2.2]azine | msu.ru |

Other Pericyclic Reaction Pathways

Beyond the well-documented [8+2] cycloadditions, the indolizine nucleus can theoretically participate in other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. While specific examples involving this compound are not extensively documented, the reactivity of the closely related indole (B1671886) system provides valuable insights into potential transformations.

Electrocyclic Reactions: These intramolecular reactions involve the formation or cleavage of a σ-bond at the termini of a conjugated π-system. For indolizine derivatives, this could manifest as ring-opening or ring-closing reactions under thermal or photochemical conditions. masterorganicchemistry.com For example, a suitably substituted indolizine might undergo a reversible 6π electrocyclization, although such reactivity is less common than cycloaddition. mdpi.com The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of 6π systems proceeding in a disrotatory manner and photochemical reactions in a conrotatory fashion. masterorganicchemistry.comuchicago.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. In heterocycles like indoles and indolizines, nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements are known pathways for functionalization. researchgate.netmdpi.comnih.gov For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisioned if an allyl ether moiety were attached to the indolizine core. Similarly, nih.govresearchgate.net-sigmatropic rearrangements of ylides derived from the indolizine nitrogen could provide a route to novel substituted indolizines. nih.gov The feasibility of these reactions would be highly dependent on the substituents present and the specific reaction conditions employed.

| Reaction Type | Description | Potential Application to Indolizine |

| Electrocyclization | Intramolecular ring-closing or ring-opening via a cyclic transition state. | Formation or cleavage of a ring fused to the indolizine core. |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Migration of a σ-bond across two π-systems (e.g., Aza-Claisen). | Rearrangement of N-allyl or C-allyl indolizine derivatives. |

| nih.govresearchgate.net-Sigmatropic Rearrangement | Migration of a group from an atom adjacent to a π-system (e.g., Sommelet-Hauser). | Rearrangement of indolizine-derived ylides. |

Advanced C-H Functionalization Strategies

Direct C-H functionalization has become a powerful, atom-economical tool for modifying heterocyclic cores like indolizine, avoiding the need for pre-functionalized starting materials. worktribe.com For the this compound scaffold, these strategies offer pathways to introduce new substituents selectively at various positions on the ring system.

Directed and Non-Directed C-H Activation for Selective Bond Formation

The regioselectivity of C-H functionalization on the indolizine ring can be controlled through either directed or non-directed approaches.

Directed C-H Activation: This strategy employs a directing group (DG) that chelates to a metal catalyst, positioning it in close proximity to a specific C-H bond for activation. rsc.org In this compound, the carbonyl group at the C3 position can potentially act as a directing group. In analogous indole systems, C3-carbonyl groups (such as aldehydes, ketones, and esters) have been successfully used to direct palladium-catalyzed C-H arylation to the C4 position of the benzene (B151609) ring. nih.gov This proceeds through the formation of a palladacycle intermediate. nih.gov While the carbonyl chloride is highly reactive, its derivatives (e.g., amides) could serve as effective directing groups for functionalizing the C4 position of the indolizine ring. Rhodium(III)-catalyzed C-H activation is another powerful method often guided by directing groups to achieve annulations and other transformations. nih.govresearchgate.net

Non-Directed C-H Activation: In the absence of a strong directing group, the inherent electronic properties of the indolizine ring govern the site of functionalization. nih.gov The pyrrole (B145914) moiety of indolizine is electron-rich, making the C1 and C3 positions susceptible to electrophilic attack. worktribe.com Palladium-catalyzed C-H functionalization, such as arylation, often occurs preferentially at the C3 position via an electrophilic substitution-type mechanism. acs.orgnih.gov However, the presence of the electron-withdrawing 3-carbonyl chloride group would deactivate this position towards further electrophilic functionalization. In such cases, functionalization may be directed to other positions, such as C1, or proceed through alternative mechanisms. Non-directed, ligand-accelerated C-H olefination, for example, has been shown to be effective for various arenes and heterocycles. nih.govresearchgate.net

| Strategy | Mechanism | Likely Site of Functionalization | Catalyst System (Example) | Reference |

| Directed | Chelation of a metal catalyst to the C3-carbonyl (or derivative) directs activation to the sterically accessible C4-H bond. | C4 | Pd(OAc)₂, AgOAc, TFA | nih.gov |

| Non-Directed | Based on the inherent reactivity of the indolizine ring, often proceeding via an electrophilic palladation pathway. | C3 (on unsubstituted indolizine) or C1 (on C3-substituted indolizine) | PdCl₂(PPh₃)₂, KOAc | acs.orgnih.gov |

Site-Selective Olefination (e.g., C1, C3-Olefination)

The introduction of olefinic groups onto the indolizine scaffold via C-H activation provides valuable building blocks for further synthetic transformations. The site selectivity of this reaction is highly dependent on the catalytic system and the substitution pattern of the indolizine.

C1-Olefination: Palladium(II)-catalyzed non-directed C-H olefination has been developed for the regioselective functionalization of the C1 position of indolizines. researchgate.net This protocol often employs molecular oxygen as the terminal oxidant, with a copper(II) salt as a co-oxidant. The reaction proceeds through a proposed mechanism involving the formation of a palladium-indolizine intermediate, followed by olefination and β-hydride elimination to furnish the C1-alkenylated product. researchgate.net This selectivity is significant, as it targets a position that can be less reactive than C3 in traditional electrophilic substitutions.

C3-Olefination: While the C3 position is often the most nucleophilic, achieving selective C3-olefination via C-H activation can be accomplished using specific catalytic systems. For the related indole scaffold, ruthenium(II) catalysis with an ester directing group at an adjacent position has been shown to achieve exclusive C3-alkenylation. nih.gov This proceeds via the formation of a six-membered metallacycle intermediate. nih.gov For a substrate like this compound, direct C3-olefination via C-H activation is unlikely due to the existing substitution. However, related strategies could be applied to indolizines lacking a C3-substituent.

| Position | Catalyst System | Key Features | Reference |

| C1 | Pd(OAc)₂ / Cu(OAc)₂ | Non-directed; uses O₂ as the terminal oxidant. | researchgate.netresearchgate.net |

| C3 | [Ru(p-cymene)Cl₂]₂ | Directed by a neighboring group (on indoles); forms a 6-membered metallacycle. | nih.gov |

Chalcogenation (Sulfenylation, Selenylation) via C-H Activation

Direct C-H chalcogenation introduces sulfur or selenium moieties onto the indolizine core, which are valuable functional groups in medicinal chemistry and materials science. nih.gov

Recent research has demonstrated a sustainable electrochemical approach for the site-selective C-H mono- and bis-sulfenylation or -selenylation of indolizine frameworks under oxidant-free conditions. nih.gov This method allows for the reaction of diversely functionalized disulfides and diselenides with a variety of indolizine derivatives. The reaction typically proceeds with high regioselectivity, favoring functionalization at the C1 and C3 positions of the electron-rich pyrrole ring.

For this compound, the C3 position is blocked. Therefore, C-H sulfenylation or selenylation would be expected to occur at the next most reactive site, the C1 position. Metal-free C-H sulfenylation at the C2 position of non-protected indoles has also been achieved using N-(thio)succinimides in the presence of trifluoroacetic acid (TFA), suggesting that various methods can be tailored for specific regiochemical outcomes. rsc.org Copper-catalyzed C-H bond chalcogenation has also been reported as an efficient method for preparing 3-sulfanylindolizines. researchgate.net

| Reaction | Reagents | Conditions | Regioselectivity | Reference |

| Sulfenylation | Diorganyl disulfides (R-S-S-R) | Electrochemical, oxidant-free | C1 and/or C3 | nih.gov |

| Selenylation | Diorganyl diselenides (R-Se-Se-R) | Electrochemical, oxidant-free | C1 and/or C3 | nih.gov |

| Sulfenylation | Diaryl disulfides | Cu-catalyzed, Ultrasound | C3 | researchgate.net |

Visible Light-Mediated and Electrochemical C-H Functionalizations

The direct functionalization of carbon-hydrogen (C–H) bonds on the indolizine nucleus represents a powerful and atom-economical strategy for molecular elaboration. Recent advancements in photoredox and electrochemical catalysis have provided mild and efficient pathways for these transformations, although specific studies on this compound are limited. The reactivity is generally inferred from studies on related indolizine derivatives. beilstein-journals.orgresearchgate.netrsc.org

Electrochemical C-H Functionalization:

Electrochemical methods offer a reagent-free approach to activate C-H bonds by leveraging controlled potential electrolysis. For the indolizine core, electrochemical reactions have successfully introduced various functional groups, typically with high regioselectivity. The five-membered ring of the indolizine is electron-rich and thus prone to electrophilic substitution and oxidative processes.

Research has demonstrated that the C1 and C3 positions are the most reactive sites for such functionalizations. rsc.orgrsc.org For this compound, the C3 position is blocked. The presence of the electron-withdrawing 3-carbonyl chloride group is expected to decrease the nucleophilicity of the five-membered ring, making C-H functionalization more challenging compared to unsubstituted indolizines. However, the C1 position remains a viable site for functionalization.

A notable example is the electrochemical difunctionalization of indolizines, where sequential C-H formylation and halogenation can occur at the C3 and C1 positions. rsc.orgresearchgate.net In the context of the target molecule, this suggests that electrochemical halogenation at the C1 position could be a feasible transformation. Another established process is the electrochemical cascade C–H sulfonylation and bromination, which targets the C3 and C1 positions consecutively. rsc.org

Table 1: Examples of Electrochemical C-H Functionalization on the Indolizine Core

| Reaction Type | Reagents & Conditions | Target Position(s) | Outcome | Reference |

|---|---|---|---|---|

| Sulfonylation-Bromination | Sodium sulfinates, KBr, undivided cell, catalyst-free | C3 and C1 | Difunctionalized indolizine derivatives | rsc.org |

| Formylation-Halogenation | Glyoxylic acid, halide salts, undivided cell, oxidant-free | C3 and C1 | C3-formylated and C1-halogenated indolizines | rsc.org |

Visible Light-Mediated C-H Functionalization:

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, generating radical intermediates that can engage in C-H functionalization under exceptionally mild conditions. rsc.orgnih.gov This approach avoids the need for high temperatures and harsh reagents. While specific applications to this compound are not extensively documented, the general reactivity of indolizines in photo-promoted reactions is known. For instance, visible-light has been used to induce dehydrogenative cross-couplings between indolizines and oxoaldehydes, leading to dicarbonylation at the C3 position. researchgate.net Given the substitution pattern of the target molecule, functionalization would likely be directed toward other positions on the nucleus, such as C1 or the six-membered ring, depending on the specific photocatalyst and reaction partner.

Oxidation and Reduction of the Indolizine Nucleus Beyond Carbonyl Derivatization

The aromatic 10π-electron system of indolizine can undergo oxidation and reduction, affecting the stability and structure of the heterocyclic core. chim.it

Oxidation:

The indolizine nucleus is electron-rich and generally susceptible to oxidation. Photooxygenation reactions, in particular, have been studied in detail. acs.org Depending on the substituents and reaction conditions (e.g., solvent, sensitizer), photooxygenation of indolizines can proceed through different mechanisms, including a singlet oxygen pathway. This can lead to the formation of intermediates like dioxetanes across the C2-C3 bond. acs.org The presence of an electron-withdrawing group at C3, as in this compound, can influence the reaction pathway, potentially favoring electron-transfer mechanisms with appropriate sensitizers. Such reactions may result in oxidation of the pyridine ring rather than the electron-deficient pyrrole ring. acs.org

Reduction:

Reduction of the indolizine nucleus typically involves catalytic hydrogenation. This process generally leads to the saturation of the six-membered pyridine ring first, followed by the five-membered pyrrole ring under more forcing conditions. The specific outcome is dependent on the catalyst, pressure, and temperature. For the target compound, the electron-withdrawing carbonyl chloride group would likely make the nucleus more susceptible to reduction compared to simple alkyl-substituted indolizines.

Ring Opening and Rearrangement Processes of Indolizine Systems

Under certain energetic conditions, the fused bicyclic structure of indolizine can undergo ring-opening or rearrangement reactions. These transformations often proceed through highly reactive intermediates and can lead to significant structural reorganization.

Ring Opening:

Oxidative conditions, particularly photooxygenation, are known to induce ring-opening of the indolizine core. acs.orgrsc.org Studies on substituted indolizines have shown that photooxygenation can lead to the cleavage of the C3–N bond, effectively opening the pyrrole ring. For example, the reaction of certain 1-acyl-2-phenylindolizines in methanol results in the formation of 3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters, which are ring-opened products. acs.org This type of transformation highlights the potential reactivity of the this compound nucleus under photo-oxidative stress, where the pyrrole ring integrity could be compromised. A facile photoinduced successive oxidative ring-opening and borylation of indolizines with N-heterocyclic carbene (NHC)–boranes has also been reported, yielding unsaturated NHC–boryl carboxylates. rsc.org

Table 2: Ring-Opening Reactions of Substituted Indolizines

| Reaction Type | Reagents & Conditions | Key Intermediate(s) | Product Type | Reference |

|---|---|---|---|---|

| Photooxygenation | O₂, light, sensitizer (B1316253) (e.g., Rose Bengal), MeOH | Peroxidic zwitterion | Ring-opened propenoic acid derivatives | acs.org |

Rearrangement Processes:

Rearrangements of the indolizine skeleton itself are less common but can be observed in the context of specific synthetic transformations or under thermal or photochemical stimulation. More frequently, rearrangements occur during the synthesis of the indolizine scaffold itself rather than from a pre-formed indolizine. researchgate.net For instance, the reaction of pyrazolium (B1228807) ylides with isocyanates can form 1,2-dihydropyrimidines via a rearrangement mechanism, showcasing the complex pathways available to related N-heterocyclic systems. researchgate.net While not a direct reaction of this compound, this illustrates the potential for skeletal reorganization within this class of compounds under specific conditions.

Derivatives of 2 Methylindolizine 3 Carbonyl Chloride and Advanced Functionalization

Synthesis of Variously Functionalized Indolizine (B1195054) Carboxamides and Carboxylates

The carbonyl chloride group at the C3 position of 2-methylindolizine (B1618379) is a highly reactive electrophilic site, making it an excellent precursor for the synthesis of a wide range of derivatives. Its reaction with nucleophiles such as amines and alcohols provides a straightforward route to indolizine carboxamides and carboxylates, respectively.

The synthesis of indolizine-2-carboxamide derivatives has been successfully achieved using coupling agents like propylphosphonic acid anhydride (B1165640) (T3P) to mediate the reaction between an indolizine carboxylic acid and various amines. researchgate.net This methodology can be directly applied to 2-methylindolizine-3-carbonyl chloride, which would react readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the HCl byproduct. This approach allows for the introduction of a wide array of substituents via the amine component, leading to a library of functionalized amides.

Similarly, indolizine carboxylates can be prepared by the reaction of the carbonyl chloride with alcohols or phenols. This esterification reaction typically proceeds under mild conditions, often requiring only a base to act as an acid scavenger. The synthesis of functionalized indole-2-carboxylates from corresponding acyl chlorides is a well-established transformation, demonstrating the feasibility of this approach for the indolizine system. nih.gov The diversity of commercially available alcohols and phenols allows for extensive functionalization of the indolizine core at the C3 position.

Table 1: Synthesis of Indolizine Carboxamides and Carboxylates This table is illustrative, based on standard acyl chloride reactivity.

| Nucleophile | Reagent | Product Class | R' Group Example |

|---|---|---|---|

| Primary Amine | R'-NH₂ | Carboxamide | -CH₂CH₃ (Ethyl) |

| Secondary Amine | R'₂NH | Carboxamide | -(CH₂)₅- (Piperidinyl) |

| Alcohol | R'-OH | Carboxylate | -CH₃ (Methyl) |

Strategic Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of the indolizine ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). studypug.com These substituents influence the molecule's reactivity, stability, and photophysical characteristics. The strategic placement of these groups is crucial for tailoring the compound's properties.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring. Their presence generally deactivates the ring towards electrophilic substitution but can be beneficial for certain nucleophilic reactions. The introduction of EWGs can be accomplished through various synthetic methods. For example, Vilsmeier-Haack formylation can introduce a -CHO group, and nitration can add a -NO₂ group, although regioselectivity can be a challenge. nih.govrsc.org

Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Alkyl groups are considered weakly electron-donating. studypug.com The presence of EDGs, particularly at the para position of substituents, has been found to be beneficial for the yield in certain synthetic transformations of indolizine derivatives. ua.es These groups can often be incorporated by starting with a substituted pyridine (B92270) precursor before the formation of the indolizine ring.

Table 2: Effect of Substituents on Indolizine Ring Reactivity

| Group Type | Examples | Effect on Ring Electron Density | Reactivity towards Electrophiles |

|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH, -OR, -Alkyl | Increases | Activates |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -C=O, -CF₃ | Decreases | Deactivates |

Synthesis of π-Expanded Analogues and Polycyclic Indolizine Systems

Expanding the π-conjugated system of the indolizine core by fusing additional aromatic rings leads to π-expanded analogues and polycyclic systems. These modifications can dramatically alter the electronic and optical properties of the molecule, making them of interest for materials science applications like organic light-emitting devices. nih.govrsc.org

Several strategies have been developed for the synthesis of these complex structures. researchgate.netrsc.org One common approach involves the construction of the indolizine ring from precursors that already contain additional fused rings, such as starting from isoquinolinium or quinolinium ylides to produce benz[e]indolizines or related structures. organic-chemistry.orgijettjournal.org

Another powerful method is the use of cycloaddition reactions on a pre-formed indolizine derivative. For instance, an oxidative [8+2]-cycloaddition reaction of a functionalized indolizine with an alkyne like diethyl acetylenedicarboxylate (B1228247) can lead to the formation of a pyrrolo[2,1,5-cd]indolizine system. nih.gov These reactions extend the π-system, often resulting in compounds with significantly different absorption and emission spectra compared to the parent indolizine. The development of synthetic protocols for benzannulation at specific positions allows for the fine-tuning of the HOMO-LUMO gap and, consequently, the optoelectronic properties. chemrxiv.org The construction of polycyclic indolines has also been achieved via palladium-catalyzed amination of an aryl-norbornene-palladacycle. thieme.de

Table 3: Examples of Polycyclic Systems Derived from Indolizines

| Parent Heterocycle | Fused Ring System | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Indolizine | Pyrrolo[2,1,5-cd]indolizine | [8+2] Cycloaddition | nih.gov |

| Indolizine | Benz[e]indolizine | Cycloisomerization from Heteroaryl Bromides | organic-chemistry.org |

Regioisomeric Control and Product Distribution in Derivative Synthesis

Achieving regiocontrol is a critical aspect of synthesizing functionalized indolizine derivatives. The indolizine ring has distinct positions with different reactivities, and directing incoming substituents to the desired position is essential for obtaining a specific isomer. The C1 and C3 positions are typically the most nucleophilic and prone to electrophilic attack.

The regioselectivity of a reaction can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the reactants. For instance, in palladium-catalyzed annulations to form polysubstituted indolizines, the choice of the phosphine (B1218219) ligand can significantly influence the regioselectivity of the product. organic-chemistry.org Similarly, iodine-mediated oxidative cyclization reactions between 2-(pyridin-2-yl)acetate derivatives and different alkynes can proceed in a regio- and chemoselective manner. organic-chemistry.org

In cases where functionalization occurs on an existing indolizine ring, the directing effects of the substituents already present play a major role. For example, Brønsted acid-catalyzed C3-alkylation of indolizines has been established as a useful method for synthesizing C3-functionalized derivatives with structural diversity. rsc.org The development of transition-metal-free methods for forming C-C and C-N bonds in a highly regioselective manner is also a significant advancement in the synthesis of specific indolizine isomers, such as 6-nitroindole (B147325) derivatives from enaminones. rsc.org

Development of Stereoselective Synthetic Routes for Indolizine Derivatives

The synthesis of enantiomerically pure or enriched indolizine derivatives is of great interest, particularly for pharmaceutical applications where stereochemistry is often critical for biological activity. This requires the development of stereoselective synthetic routes.

Asymmetric synthesis of indolizine-based structures can be achieved through various strategies. One approach involves the use of chiral catalysts. For example, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric Doyle indolization of indolizine-based enamines to produce axially chiral indolizinylindoles. acs.org This organocatalytic approach allows for the efficient generation of a stereocenter with high enantioselectivity.

Another strategy is the diastereoselective radical cyclization of precursors containing a chiral center. This method has been used to achieve the asymmetric synthesis of trifluoromethylated indolizidines, which are reduced derivatives of indolizine. nih.gov Furthermore, highly regio- and enantioselective synthesis of 3-allylindolizines has been accomplished through a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, utilizing a chiral bisoxazolinephosphine ligand. organic-chemistry.org These methods represent key progress toward the controlled synthesis of specific stereoisomers of complex indolizine derivatives.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Diisopropylethylamine (DIPEA) |

| Diethyl acetylenedicarboxylate |

| Propylphosphonic acid anhydride (T3P) |

| Pyrrolo[2,1,5-cd]indolizine |

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of the indolizine (B1195054) core, and by extension, derivatives like 2-Methylindolizine-3-carbonyl chloride, is predominantly achieved through cyclization and annulation reactions. The most common and well-studied of these is the 1,3-dipolar cycloaddition.

Pathways of Cyclization and Annulation Reactions Leading to Indolizines

The primary route to the indolizine skeleton involves the [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition. This reaction typically involves a pyridinium (B92312) ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. In the context of synthesizing a 2-methyl-3-acylindolizine, the pathway would likely involve the reaction of a pyridinium ylide derived from a 2-methylpyridine (B31789) derivative with a suitable dipolarophile that can introduce the carbonyl chloride functionality at the 3-position.

Another significant pathway is the Tschitschibabin reaction, which involves the intramolecular cyclization of a quaternary pyridinium salt bearing a reactive methylene (B1212753) group. For a 2,3-disubstituted indolizine, this would entail a specifically substituted pyridinium salt that, upon treatment with a base, undergoes cyclization to form the five-membered ring fused to the pyridine (B92270) ring. The regioselectivity of these reactions is a key factor in determining the final substitution pattern of the indolizine product. nih.gov

Identification and Role of Transient Intermediates (e.g., Pyridinium Ylides, Zwitterions, Radical Species)

Pyridinium ylides are the most critical transient intermediates in the majority of indolizine syntheses. researchgate.net These are neutral molecules with a positive charge on the nitrogen atom of the pyridine ring and a negative charge on an adjacent carbon atom. The stability of the pyridinium ylide is often enhanced by the presence of electron-withdrawing groups on the carbanion, which facilitates its formation and subsequent reaction. researchgate.net For the synthesis of 3-acylindolizines, a pyridinium ylide is generated in situ from the corresponding pyridinium salt by the action of a base. nih.gov This ylide then acts as the 1,3-dipole in the cycloaddition reaction.

Zwitterionic intermediates may also be involved, particularly in stepwise cycloaddition pathways. While many 1,3-dipolar cycloadditions are concerted, some can proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate, which then cyclizes to form the final product. Radical species are less commonly implicated in the primary cyclization pathways for indolizine synthesis but may play a role in certain side reactions or alternative synthetic routes.

Kinetic Studies and Determination of Rate-Determining Steps for Key Reactions

Specific kinetic studies and the determination of the rate-determining step for the synthesis of this compound have not been reported. However, for related reactions like the Tschitschibabin indolizine synthesis, kinetic measurements have been performed. nih.gov In the context of 1,3-dipolar cycloadditions, the formation of the pyridinium ylide from the pyridinium salt or the subsequent cycloaddition step can be the rate-determining step, depending on the specific reactants and reaction conditions. Factors such as the nature of the substituents on both the pyridinium salt and the dipolarophile, the solvent, and the base used can all influence the reaction kinetics. For many 1,3-dipolar cycloadditions, the cycloaddition itself is considered the rate-determining step. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for understanding the electronic structure, reactivity, and conformational behavior of molecules. While specific studies on this compound are lacking, general computational studies on indolizine and its derivatives provide valuable insights.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Aromaticity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of indolizine systems. These calculations can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in reactions such as cycloadditions. The energy gap between the HOMO and LUMO can indicate the kinetic stability of the molecule.

The aromaticity of the indolizine ring system is a topic of interest in computational studies. Indolizine is a 10-π electron aromatic system, and computational methods can quantify the degree of aromaticity of each of the fused rings. The substitution pattern, such as the presence of a methyl group at the 2-position and a carbonyl chloride at the 3-position, would be expected to influence the electron distribution and, consequently, the aromaticity and reactivity of the molecule. DFT calculations have been used to assess the influence of substituents on the aromaticity of various heterocyclic compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules and to model reaction pathways. For a molecule like this compound, MD simulations could provide insights into the rotational barrier around the C3-carbonyl bond, which could influence its reactivity and interactions with other molecules. nih.govresearchgate.net Conformational analysis of substituted indolizines has been performed using a combination of NMR spectroscopy and molecular modeling. nih.govresearchgate.net

MD simulations can also be used to map out the potential energy surface of a reaction, helping to identify transition states and intermediates and to calculate activation energies. This would be a valuable tool for elucidating the detailed mechanism of the cyclization and annulation reactions leading to this compound.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Detailed theoretical predictions regarding the reactivity, regioselectivity, and stereoselectivity of this compound in cycloaddition reactions are not available in the current scientific literature. Computational studies using methods such as Density Functional Theory (DFT) are necessary to determine the frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and transition state energies that govern these aspects of its reactivity. Such studies would elucidate how the electron-donating methyl group at the C2 position and the electron-withdrawing carbonyl chloride group at the C3 position collectively influence the kinetic and thermodynamic outcomes of its reactions with various dienophiles or dipoles. For the parent indolizine system, theoretical calculations have predicted a dipolar cycloaddition mechanism for reactions with certain alkenes. msu.ru It has been suggested that a direct polar cycloaddition mechanism could be probable for 3-substituted indolizines, which might be relevant but is not specific to the title compound. msu.ru

Molecular Electron Density Theory (MEDT) Applications in Indolizine Cycloadditions

There are no specific applications of Molecular Electron Density Theory (MEDT) in the scientific literature that analyze the cycloaddition reactions of this compound. MEDT studies focus on the changes in electron density along a reaction pathway to understand chemical reactivity, rather than relying solely on molecular orbital interactions. While MEDT has been successfully applied to understand the mechanisms of cycloaddition reactions for a wide variety of compounds, including the formation of the indolizine core from pyridinium ylides, its application to the specific cycloaddition reactions of this compound has not been reported. researchgate.net An MEDT analysis for this compound would involve studying the Conceptual DFT reactivity indices, performing Electron Localization Function (ELF) analysis to characterize the bonding changes, and analyzing the global electron density transfer (GEDT) to understand the polar nature of the reaction.

Role As a Building Block in Complex Chemical Synthesis

Strategic Utility in the Construction of Diverse Heterocyclic Frameworks

The primary strategic value of 2-methylindolizine-3-carbonyl chloride lies in its function as an acylating agent. The carbonyl chloride group is a powerful electrophile that readily reacts with a variety of nucleophiles to form stable amide, ester, or ketone linkages. This reactivity provides a direct pathway to covalently attach the 2-methylindolizine (B1618379) core to other molecular fragments, facilitating the synthesis of more complex, often polycyclic, heterocyclic systems.

The indolizine (B1195054) nucleus itself can participate in cycloaddition reactions, such as the [8π+2π] cycloaddition with electron-deficient alkynes, to yield larger fused systems like cyclazines. mdpi.com While the carbonyl chloride derivative's direct participation in such reactions is less documented, its primary utility is in condensation and acylation reactions. For instance, reaction with bifunctional nucleophiles can initiate cyclization cascades to produce novel fused heterocycles. The Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride and dimethylformamide to create reactive intermediates similar to acyl chlorides, is a cornerstone in synthesizing fused heterocyclic systems like 2-chloro-3-formylquinolines, highlighting the synthetic power of this functional group class. heteroletters.orgresearchgate.net

Below is a table illustrating the potential of this compound to react with various nucleophiles to form new, diverse heterocyclic structures.

| Reactant (Nucleophile) | Intermediate Product | Potential Final Heterocyclic Framework |

|---|---|---|

| 2-Aminopyridine | N-(pyridin-2-yl)-2-methylindolizine-3-carboxamide | Fused Pyrido-imidazo-indolizine systems |

| Hydrazine | 2-Methylindolizine-3-carbohydrazide | Oxadiazole or Triazole-substituted Indolizines |

| Hydroxylamine | N-hydroxy-2-methylindolizine-3-carboxamide | Fused Oxazino-indolizine derivatives |

| Anthranilic Acid | 2-((2-methylindolizine-3-carbonyl)amino)benzoic acid | Indolizine-substituted Quinazolinones |

Application in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby maximizing atomic and step economy. bohrium.commdpi.com The indolizine scaffold has proven to be a suitable component in such reactions. For example, 2-methylindole (B41428) can participate in copper-catalyzed four-component reactions with aromatic aldehydes and dienophiles to diastereoselectively synthesize complex spirotetrahydrocarbazoles. nih.gov This demonstrates the capacity of the indolizine core to engage in intricate reaction cascades that rapidly build molecular complexity.

While specific examples employing this compound in MCRs are not extensively documented, its structure suggests significant potential. Acyl chlorides, or the corresponding carboxylic acids from which they are derived, are key components in renowned isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.gov In a hypothetical Ugi four-component reaction (U-4CR), the corresponding 2-methylindolizine-3-carboxylic acid could react with an aldehyde, an amine, and an isocyanide to generate a complex peptide-like scaffold bearing the indolizine moiety. The high reactivity of the carbonyl chloride would make it an excellent substrate for these transformations, potentially after in-situ conversion to the carboxylic acid or by direct reaction in modified MCR protocols.

The table below outlines a hypothetical Ugi-type MCR to illustrate the potential for generating molecular complexity.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Product Class |

|---|---|---|---|---|---|

| Ugi Four-Component Reaction | 2-Methylindolizine-3-carboxylic acid | Formaldehyde (Aldehyde) | Ammonia (Amine) | tert-Butyl isocyanide (Isocyanide) | α-Acylamino Amide with Indolizine side chain |

Precursor for Advanced Organic Materials (e.g., Fluorescent Chromophores)

The indolizine ring system is an electron-rich, planar, and extensively conjugated heteroaromatic scaffold. These intrinsic electronic and structural features are hallmarks of chromophores, molecules that absorb and emit light. Indeed, indolizine derivatives are known to possess significant photophysical properties and have been investigated for applications in organic light-emitting devices (OLEDs) and as biological fluorescent probes. nih.gov The extended π-system allows for strong intramolecular charge transfer, which is crucial for fluorescence.

This compound is an ideal precursor for creating advanced organic materials because the carbonyl chloride group provides a reactive handle to covalently incorporate the desirable optical properties of the indolizine core into larger systems. Through simple acylation reactions, the indolizine chromophore can be attached to polymers, surfaces, or other functional molecules to create novel materials. For example, reacting it with an amino-functionalized polymer could yield a fluorescently tagged macromolecule. Similarly, its incorporation into more complex dye structures could lead to the development of new sensors or imaging agents.

The following table details potential applications in materials science.

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Fluorescent Polymers | Acylation of amino- or hydroxyl-functionalized polymer backbones. | Organic Light-Emitting Diodes (OLEDs), polymer-based sensors. |

| Biological Probes | Coupling with biomolecules (e.g., peptides, antibodies) via lysine (B10760008) or serine residues. | Fluorescence microscopy, in-vivo imaging. |

| Dye-Sensitized Solar Cells | Incorporation into larger dye molecules used to anchor to semiconductor surfaces (e.g., TiO₂). | Photovoltaics. |

| Chemosensors | Attachment to a receptor unit that undergoes a conformational or electronic change upon analyte binding. | Environmental monitoring, medical diagnostics. |

Contribution to the Synthesis of Indolizidine Alkaloids and Other Natural Product Analogues

Indolizidine alkaloids are a major class of natural products characterized by a saturated, bicyclic [4.3.0] nitrogen-fused ring system. beilstein-journals.org Despite the similarity in name, the core structures of indolizine and indolizidine are fundamentally different. Indolizine is a fully aromatic, planar 10π-electron system, whereas indolizidine is a saturated, non-planar, aliphatic amine.

A review of established synthetic routes to indolizidine alkaloids reveals that they are not typically synthesized from pre-existing aromatic indolizine precursors. beilstein-journals.orgnih.govnih.govresearchgate.net The chemical challenge of completely reducing the stable, aromatic indolizine ring system to the corresponding saturated indolizidine framework is substantial and energetically unfavorable. Such a transformation would require harsh hydrogenation conditions that could lead to low yields and lack of stereocontrol, which is critical for natural product synthesis.

Instead, synthetic chemists construct the saturated indolizidine core using strategies that build the bicyclic system from non-aromatic precursors. Common methods include intramolecular Heck cyclizations, ring-closing metathesis, and cycloaddition reactions that establish the required stereocenters and ring fusion from the outset. beilstein-journals.orgnih.govresearchgate.net Therefore, this compound is not considered a viable or strategic precursor for the synthesis of indolizidine alkaloids. Its utility lies in the synthesis of molecules that retain the aromatic indolizine core.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Functionalization and Transformation of Indolizines

The quest for more efficient and selective methods for constructing the indolizine (B1195054) core has led to the exploration of various catalytic systems. Transition metal-catalyzed reactions, in particular, have emerged as a powerful tool for achieving previously challenging substitution patterns. rsc.orgrsc.org

Recent advancements have seen the successful application of gold, copper, and rhodium catalysts in the synthesis of indolizine derivatives. For instance, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines in the presence of various nucleophiles has proven to be a highly effective method. rsc.org Similarly, the choice of catalyst has been shown to selectively direct the isomerization of certain precursors to yield either 1,3- or 1,2-disubstituted indolizines. rsc.org

Table 1: Examples of Catalytic Systems in Indolizine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| IPrAuCl/AgNTf | Cycloisomerization | 2-(1-alkynyl-cyclopropyl)pyridines and nucleophiles | Tolerates a variety of functional groups and different N-, C-, and O-based nucleophiles. rsc.org |

| Copper(I) iodide | Isomerization | Aryl and aliphatic alkynes | Selectively produces 1,2-disubstituted indolizines with excellent yields. rsc.org |

| Rhodium(III) | C-H Activation/Annulation | O-substituted N-hydroxybenzamides and 2-acetylenic aldehydes | Enables intramolecular cascade annulations for the construction of indolizinones. nih.gov |

| Candida antarctica Lipase A (CAL A) | Biocatalytic Cycloaddition | 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes | High catalytic activity and selectivity in aqueous buffer solution. nih.gov |

| Anhydrous Citric Acid | Three-component reaction | 1,4-naphthoquinone, ethyl acetoacetate, and substituted pyridines | Sustainable, bio-based catalyst for solvent-free, room temperature synthesis. researchgate.net |

The development of organocatalytic systems is another promising frontier. For example, a bicyclic imidazole-alcohol has been shown to catalyze the one-pot synthesis of tricyclic indolizines in water, highlighting a move towards more environmentally friendly catalysts. rsc.org

Continuous Integration of Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for indolizines. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. scispace.com

A notable example is the use of lipases from Candida antarctica as biocatalysts for the one-pot synthesis of indolizines in an aqueous buffer solution. nih.gov This enzymatic approach not only operates under mild conditions but also demonstrates high selectivity. nih.gov Further embracing green chemistry, researchers have developed a solvent-free, transition-metal-free synthesis of indolizine derivatives at room temperature using anhydrous citric acid, a sustainable and bio-based catalyst. researchgate.net The use of microwave irradiation and sonication are also being explored as techniques to accelerate reactions and reduce the need for harsh solvents. scispace.com These methods align with the growing demand for sustainable chemical processes in the pharmaceutical and materials science industries.

Advancement in Chemo-, Regio-, and Stereoselective Control in Complex Indolizine Syntheses

Achieving precise control over the chemo-, regio-, and stereoselectivity of reactions is a paramount goal in the synthesis of complex, biologically active indolizine derivatives. mdpi.comnih.gov The development of new synthetic methods is often geared towards addressing these challenges.

For instance, copper(I)-catalyzed regioselective [3+2] cyclization has been a significant breakthrough for creating functionalized indolizines from unsubstituted pyridines. researchgate.net The strategic use of directing groups and the choice of catalyst and ligands play a crucial role in dictating the regiochemical outcome of these reactions.

In the realm of stereoselective synthesis, rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has enabled the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org The development of novel chiral catalysts and reagents continues to be a major focus, opening up avenues for the synthesis of enantiomerically pure indolizine-based compounds, which is critical for pharmaceutical applications. mdpi.com

Exploration of Unprecedented Reaction Pathways and Chemical Transformations for Indolizine Derivatives

The discovery of novel reaction pathways is expanding the synthetic toolbox for accessing diverse indolizine derivatives. scispace.com Researchers are moving beyond traditional cyclization strategies to explore cascade reactions, radical cyclizations, and multicomponent reactions that can build molecular complexity in a single step. nih.govrsc.org

A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, offering a versatile method for synthesizing poly-substituted indolizines. nih.gov This cascade reaction demonstrates excellent functional group tolerance and operational simplicity. nih.gov Furthermore, radical-induced synthetic approaches are gaining traction due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds with high atom- and step-economy. researchgate.netrsc.org The development of an environmentally benign electrooxidative approach for constructing formyl- and acyl-substituted indolizines also represents a novel and sustainable reaction pathway. researchgate.net

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and analytical techniques are playing a pivotal role in providing detailed insights into the intricate steps of indolizine formation.

Techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction progress and identify transient intermediates. Computational methods, including Density Functional Theory (DFT) calculations, are also being employed to model reaction pathways and rationalize experimental observations, such as the sequential annulation, deacylation, desulfurization, and oxidation steps in certain indolizine syntheses. researchgate.net The fluorescence properties of some synthesized indolizine derivatives are being studied using UV-vis spectroscopy, which can provide insights into their potential applications in materials science. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methylindolizine-3-carbonyl chloride?

Q. How do reaction time and monitoring strategies impact byproduct formation in acyl chloride synthesis?

Prolonged reaction times (>10 hours) with SOCl₂ can lead to side reactions, such as over-chlorination or decomposition. Thin-layer chromatography (TLC) is critical for real-time monitoring:

- Optimal duration : 4–6 hours at 70°C balances yield and purity .

- Byproduct mitigation : Early termination based on TLC (Rf ~0.6 in 7:3 hexane/EtOAc) reduces impurities like hydrolyzed acids or dimerized products .

Table 2: Reaction Time vs. Byproduct Formation

| Duration (hours) | Byproduct Level | Purity (%) |

|---|---|---|

| 4–6 | Low | ≥90 |

| >10 | High | ≤60 |

Q. What factors influence regioselectivity in substitution reactions involving this compound?

The choice of nucleophile and base determines regioselectivity:

- Amine nucleophiles : Pyridine as a base enhances reactivity at the carbonyl carbon due to its superior HCl scavenging, favoring amide formation .

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may favor attack at the indolizine ring’s less hindered positions, requiring DFT calculations to predict sites .

Q. How can analytical discrepancies in structural elucidation be resolved?

Contradictions in NMR or mass spectrometry data often arise from residual solvents or tautomeric forms. Strategies include:

- Solvent-free drying : Lyophilization under vacuum ensures no interference in H NMR .

- Dynamic NMR : Heating the sample to 60°C resolves tautomer-related splitting in aromatic proton signals .

Methodological Considerations

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC.

- Moisture sensitivity : Karl Fischer titration quantifies water content; <0.1% is critical for long-term stability .

Q. How can computational modeling predict reactivity in novel derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites on the indolizine ring. For example:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., carbonyl carbon) as preferred reaction sites .

Data Contradiction Analysis

Discrepancies in reported yields (e.g., 70% vs. 90% for SOCl₂-based synthesis) may arise from:

- Purity of starting materials : Recrystallized carboxylic acids improve consistency .

- Solvent choice : Anhydrous dichloromethane vs. toluene affects reaction rates and byproduct profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.